molecular formula C11H16ClN3O2S B2565641 (R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride CAS No. 1389310-02-4

(R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride

Cat. No.: B2565641
CAS No.: 1389310-02-4
M. Wt: 289.78
InChI Key: BQZFRSSPXPWERA-HNCPQSOCSA-N
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Description

The compound belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of this class of compounds include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the preparation of 1,2,4-thiadiazinane 1,1-dioxides from the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors has been described .


Molecular Structure Analysis

The molecular structure of this compound is related to the parent thiadiazine structures, which have the molecular formula C3H4N2S . The sulfur atom is adjacent to at least one ring nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides followed by further DBU mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .

Scientific Research Applications

Cognitive Enhancers and Neuroprotectors

(R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride and its analogs have been investigated for their role as potentiators of AMPA receptors. These compounds have shown promising results in enhancing cognitive functions and possess potential therapeutic applications as neuroprotective agents. For instance, a compound identified as 6-chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide demonstrated significant cognition-enhancing properties after oral administration in mice, at very low doses (Francotte et al., 2013)(Francotte et al., 2013).

Catalysis in Chemical Synthesis

These compounds have been utilized as catalysts in chemical synthesis. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) was used as an efficient catalyst for the synthesis of various derivatives in water, highlighting the compound's role in facilitating organic reactions under eco-friendly conditions (Khazaei et al., 2015)(Khazaei et al., 2015).

Anticancer Activity

Certain derivatives of this compound have been synthesized and evaluated for their anticancer activity. Research has shown that some of these novel compounds exhibited reasonable or moderate anticancer activity towards various human cancer cell lines (Sławiński et al., 2015)(Sławiński et al., 2015).

Chiral Separation and Configurational Stability

These compounds' enantiomers have also been explored for their pharmacological activities. The configurational stability and the biological activity of chiral 5-arylbenzothiadiazine derivatives as AMPA receptor positive modulators were studied, revealing interesting insights into their pharmacological potential (Carrozzo et al., 2014)(Carrozzo et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. The compound could also be modified to enhance its activity or selectivity .

Properties

IUPAC Name

3-[(3R)-pyrrolidin-3-yl]-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S.ClH/c15-17(16)13-11-4-2-1-3-9(11)8-14(17)10-5-6-12-7-10;/h1-4,10,12-13H,5-8H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZFRSSPXPWERA-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CC3=CC=CC=C3NS2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N2CC3=CC=CC=C3NS2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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